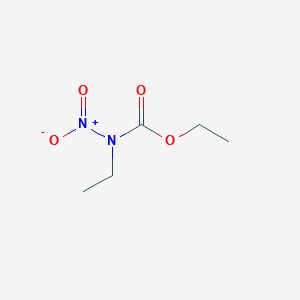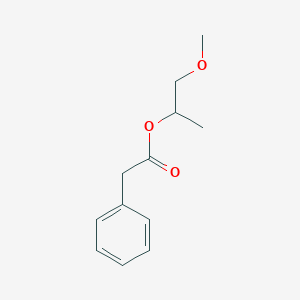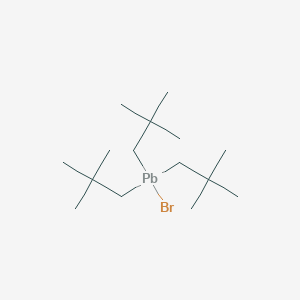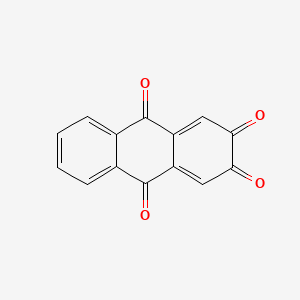![molecular formula C14H26O5 B14731055 Pentyl 2-{[(pentyloxy)carbonyl]oxy}propanoate CAS No. 6283-91-6](/img/structure/B14731055.png)
Pentyl 2-{[(pentyloxy)carbonyl]oxy}propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentyl 2-{[(pentyloxy)carbonyl]oxy}propanoate is an organic compound with the molecular formula C14H26O5. It is characterized by its ester and carbonate functional groups, making it a versatile molecule in various chemical reactions and applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pentyl 2-{[(pentyloxy)carbonyl]oxy}propanoate typically involves esterification and carbonate formation reactions. One common method is the reaction of pentanol with 2-{[(pentyloxy)carbonyl]oxy}propanoic acid under acidic conditions to form the ester linkage .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction rates. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often used to accelerate the esterification process .
Analyse Des Réactions Chimiques
Types of Reactions
Pentyl 2-{[(pentyloxy)carbonyl]oxy}propanoate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form carboxylic acids.
Reduction: The ester can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides or esters, depending on the nucleophile used.
Applications De Recherche Scientifique
Pentyl 2-{[(pentyloxy)carbonyl]oxy}propanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Pentyl 2-{[(pentyloxy)carbonyl]oxy}propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester and carbonate groups can undergo hydrolysis, releasing active intermediates that interact with biological pathways. These interactions can modulate various biochemical processes, leading to the observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 2-{[(ethyloxy)carbonyl]oxy}propanoate
- Butyl 2-{[(butyloxy)carbonyl]oxy}propanoate
- Hexyl 2-{[(hexyloxy)carbonyl]oxy}propanoate
Uniqueness
Pentyl 2-{[(pentyloxy)carbonyl]oxy}propanoate is unique due to its specific chain length and functional groups, which confer distinct physical and chemical properties. Compared to its analogs, it may exhibit different solubility, reactivity, and biological activity profiles .
Propriétés
Numéro CAS |
6283-91-6 |
|---|---|
Formule moléculaire |
C14H26O5 |
Poids moléculaire |
274.35 g/mol |
Nom IUPAC |
pentyl 2-pentoxycarbonyloxypropanoate |
InChI |
InChI=1S/C14H26O5/c1-4-6-8-10-17-13(15)12(3)19-14(16)18-11-9-7-5-2/h12H,4-11H2,1-3H3 |
Clé InChI |
DBGWPSMXXMOEGB-UHFFFAOYSA-N |
SMILES canonique |
CCCCCOC(=O)C(C)OC(=O)OCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


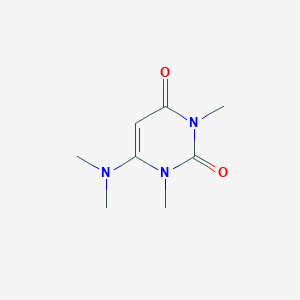
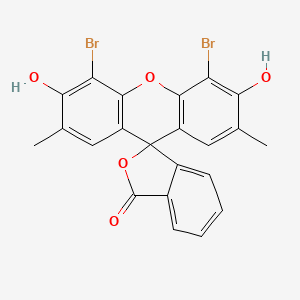
![6-Methyloctahydro-2H-pyrido[1,2-a]pyrazine](/img/structure/B14730980.png)
![Pentyl 3-[(chloroacetyl)amino]benzoate](/img/structure/B14730989.png)
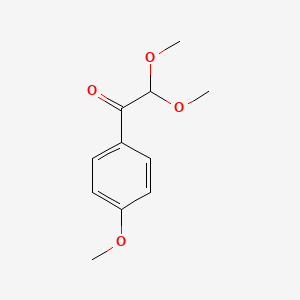

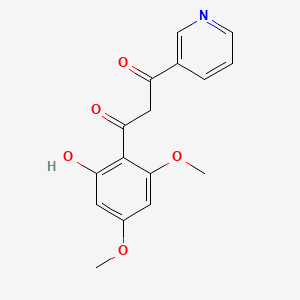

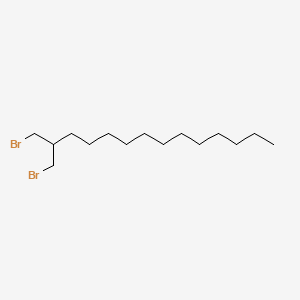
![[(5,6-Dichloro-1h-benzimidazol-2-yl)sulfanyl]acetic acid](/img/structure/B14731035.png)
